molecular formula C7H2Cl2FNO B6188483 1,2-dichloro-3-fluoro-4-isocyanatobenzene CAS No. 69922-32-3

1,2-dichloro-3-fluoro-4-isocyanatobenzene

Cat. No.: B6188483
CAS No.: 69922-32-3
M. Wt: 206
InChI Key:
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Description

1,2-Dichloro-3-fluoro-4-isocyanatobenzene is an organic compound characterized by the presence of chlorine, fluorine, and isocyanate functional groups attached to a benzene ring.

Preparation Methods

The synthesis of 1,2-dichloro-3-fluoro-4-isocyanatobenzene typically involves the reaction of 1,2-dichloro-3-fluoroaniline with phosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using toluene as a solvent. The mixture is cooled, and phosgene is introduced, followed by the gradual addition of the aniline derivative. The reaction temperature is maintained between 0-3°C to ensure the formation of the desired isocyanate product .

Chemical Reactions Analysis

1,2-Dichloro-3-fluoro-4-isocyanatobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying based on the desired product. Major products formed from these reactions include ureas, carbamates, and carbamic acids .

Scientific Research Applications

1,2-Dichloro-3-fluoro-4-isocyanatobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dichloro-3-fluoro-4-isocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates, which are important in both industrial and pharmaceutical contexts .

Comparison with Similar Compounds

1,2-Dichloro-3-fluoro-4-isocyanatobenzene can be compared with other similar compounds, such as:

The presence of both chlorine and fluorine atoms in this compound makes it unique, as these substituents can significantly influence its chemical behavior and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique combination of functional groups allows for diverse chemical reactions and applications, making it a valuable building block in organic synthesis and beyond.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-dichloro-3-fluoro-4-isocyanatobenzene involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-nitroaniline", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Chlorine gas", "Fluorine gas", "Phosgene" ], "Reaction": [ "Step 1: Nitration of 4-nitroaniline with nitric acid to form 4-nitro-2-chloroaniline", "Step 2: Diazotization of 4-nitro-2-chloroaniline with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 3: Coupling of diazonium salt with sodium hydroxide to form 4-chloro-2-hydroxyazobenzene", "Step 4: Chlorination of 4-chloro-2-hydroxyazobenzene with chlorine gas to form 1,2-dichloro-4-nitrobenzene", "Step 5: Reduction of 1,2-dichloro-4-nitrobenzene with sodium hydroxide and iron powder to form 1,2-dichloro-4-aminobenzene", "Step 6: Fluorination of 1,2-dichloro-4-aminobenzene with fluorine gas to form 1,2-dichloro-3-fluoro-4-aminobenzene", "Step 7: Isocyanation of 1,2-dichloro-3-fluoro-4-aminobenzene with phosgene to form 1,2-dichloro-3-fluoro-4-isocyanatobenzene" ] }

CAS No.

69922-32-3

Molecular Formula

C7H2Cl2FNO

Molecular Weight

206

Purity

95

Origin of Product

United States

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